molecular formula C5H13ClN2O2 B2899919 3-Aminopropyl methylcarbamate hcl CAS No. 2287315-14-2

3-Aminopropyl methylcarbamate hcl

Cat. No. B2899919
CAS RN: 2287315-14-2
M. Wt: 168.62
InChI Key: RRRDFAZPIKXCDS-UHFFFAOYSA-N
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Description

“3-Aminopropyl methylcarbamate hydrochloride” is a chemical compound with diverse applications in scientific research . It is used in various fields due to its unique properties.


Synthesis Analysis

The synthesis of compounds similar to “3-Aminopropyl methylcarbamate hcl” involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc . Another synthesis method involves the reversible addition–fragmentation chain transfer (RAFT) polymerization of N- [3- (dimethylamino)propyl]methacrylamide hydrochloride .


Molecular Structure Analysis

The molecular formula of a similar compound, N-(3-Aminopropyl)methacrylamide Hydrochloride, is C7H14N2O.HCl, with a molecular weight of 178.66 . The structure of this compound is confirmed by NMR .


Chemical Reactions Analysis

The number of amine functional groups on the modified SiO2 nanoparticles can be quantitatively analyzed by acid-base back titration method and determine the effective number of amine functional groups for the successive chemical reaction . Another study shows that the iron–chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

Mechanism of Action

The mechanism of action of compounds similar to “3-Aminopropyl methylcarbamate hcl” is not fully understood. In animal studies, these compounds are reported to act at multiple sites in the central nervous system, such as the thalamus and limbic system. They bind to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .

properties

IUPAC Name

3-aminopropyl N-methylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7-5(8)9-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDFAZPIKXCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287315-14-2
Record name 3-aminopropyl N-methylcarbamate hydrochloride
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